Roughanic acid

Descripción general

Descripción

The introduction of a novel compound such as "Roughanic acid" in scientific literature would typically begin with the rationale behind its study. This might involve its potential applications in fields like materials science, pharmacology, or chemistry. The introduction section would also highlight the novelty of the compound and its expected contribution to the existing body of knowledge.

Synthesis Analysis

Synthesis analysis involves detailing the methods used to create the compound. This can include the reactants, conditions, catalysts, and any specific techniques employed to yield the compound. For example, the synthesis of Isocyanic acid involves the reaction of KOCN or NaOCN with stearic or oxalic acid in good yield (Fischer et al., 2002).

Aplicaciones Científicas De Investigación

1. Plant Oxylipins and Stress Responses

Roughanic acid plays a role in the metabolism of oxylipins, which are lipid-derived signaling molecules in plants. A study on the bryophyte Physcomitrium patens utilized a non-targeted metabolomics approach to examine the synthesis of oxylipins, including roughanic acid, in response to wounding. This research highlights the importance of oxylipins like roughanic acid in regulating plant responses to biotic and abiotic stresses (Resemann et al., 2023).

2. Boronic Acids in Sensing Applications

While not directly related to roughanic acid, research on boronic acids, a group that roughanic acid falls under, demonstrates their utility in sensing applications. Boronic acids' interactions with diols and Lewis bases like fluoride or cyanide anions make them useful in various sensing applications, including biological labeling and therapeutic development (Lacina et al., 2014).

3. Synthesis and Reactivity in Organic Chemistry

In organic chemistry, the synthesis and reactivity of compounds related to roughanic acid are of interest. For example, research has explored the condensation of arylacetic acids and isocyanides, leading to novel classes of compounds. Such studies demonstrate the potential of roughanic acid derivatives in developing new organic synthesis methods (Basso et al., 2009).

4. Conducting Polymers for Biomedical Applications

Polyaniline, a conducting polymer which can be modified with substances like roughanic acid, is investigated for its application in biomedicine. Studies have shown that polyaniline, without further modification, can be used in various biomedical fields, indicating the potential utility of roughanic acid-modified polymers in these areas (Humpolíček et al., 2015).

5. Environmental Applications

Roughanic acid-related compounds have been studied for environmental applications, such as oil/water separation. Polyaniline nanofibers, which can be chemically associated with roughanic acid, were used to create superhydrophobic and superoleophilic materials for effective oil/water separation, demonstrating the environmental potential of roughanic acid derivatives (Liang & Guo, 2013).

Mecanismo De Acción

Target of Action

Roughanic acid is a polyunsaturated fatty acid (PUFA) that plays a significant role in the regulation of various biotic and abiotic stress responses . The primary targets of roughanic acid are the lipoxygenases (LOXs), a-dioxygenases, or cytochromes P450 . These enzymes initiate the formation of oxygenated fatty acids .

Biochemical Pathways

Roughanic acid is involved in the synthesis of oxylipins, a class of lipid-derived signaling molecules . This synthesis process is part of a non-targeted metabolomics approach used to reconstruct the metabolic pathways for the synthesis of oxylipins . The process involves the carbon chain of PUFAs, mainly linoleic acid (18:2), linolenic acid (18:3), and roughanic acid (16:3) .

Pharmacokinetics

Based on the pharmacokinetics of similar compounds like rosmarinic acid, it can be inferred that roughanic acid might be metabolized by the gut microflora, providing simple, more easily absorbed phenolic units . The molecule undergoes structural changes and conjugation reactions inside the body . Renal excretion represents the main path of elimination .

Result of Action

The result of roughanic acid’s action is the regulation of various biotic and abiotic stress responses . For instance, it plays a crucial role in triggering stomatal closure in response to both bacteria and the pathogen-associated molecular pattern flagellin peptide flg22 . This process is essential for plant immunity .

Propiedades

IUPAC Name |

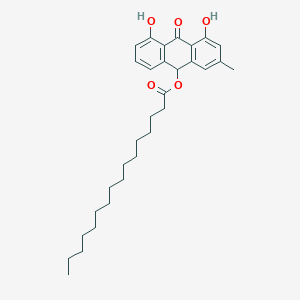

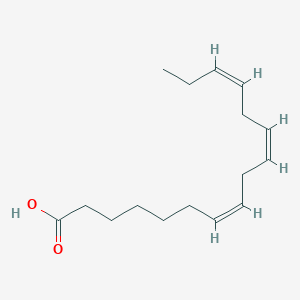

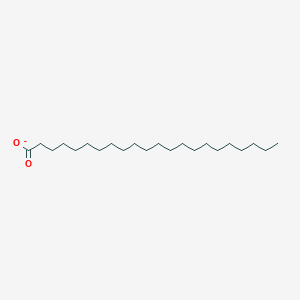

(7Z,10Z,13Z)-hexadeca-7,10,13-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h3-4,6-7,9-10H,2,5,8,11-15H2,1H3,(H,17,18)/b4-3-,7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBGYPXOSNDMZRV-PDBXOOCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Roughanic acid | |

CAS RN |

7561-64-0 | |

| Record name | Roughanic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007561640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ROUGHANIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3IGF6441ID | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-N-[(Z)-(2,6-dichlorophenyl)methylideneamino]-1,2,4-triazole-3,4-diamine](/img/structure/B1239559.png)

![(2S,6S)-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine](/img/structure/B1239571.png)